molecular formula C11H20N4O B13642284 2-(Isopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide

2-(Isopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide

Cat. No.: B13642284
M. Wt: 224.30 g/mol
InChI Key: BLAQVIZWPVMQPI-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an isopropylamino group and a pyrazolyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide typically involves the reaction of 3-methyl-1H-pyrazole with an appropriate butanamide derivative under controlled conditions. One common method involves the use of a Rh(III)-catalyzed C-H functionalization reaction, which allows for the selective introduction of the pyrazolyl group onto the butanamide backbone . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the butanamide backbone are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted pyrazole or butanamide compounds.

Scientific Research Applications

2-(Isopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanamide
  • Methyl 2-(isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanoate

Uniqueness

Compared to similar compounds, 2-(Isopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide is unique due to its specific substitution pattern on the butanamide backbone, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

4-(3-methylpyrazol-1-yl)-2-(propan-2-ylamino)butanamide

InChI

InChI=1S/C11H20N4O/c1-8(2)13-10(11(12)16)5-7-15-6-4-9(3)14-15/h4,6,8,10,13H,5,7H2,1-3H3,(H2,12,16)

InChI Key

BLAQVIZWPVMQPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCC(C(=O)N)NC(C)C

Origin of Product

United States

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